![molecular formula C13H11FN2O4 B1423386 Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 339031-84-4](/img/structure/B1423386.png)
Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
Overview
Description
Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate, also known as EFPC, is a chemical compound that is used in scientific research applications. EFPC is a colorless, crystalline solid that is soluble in a range of organic solvents. It is a derivative of pyridazine and is produced by the reaction of 1-chloro-4-fluorobenzene with ethyl 3-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate. EFPC has been studied for its potential applications in medicinal chemistry, biochemistry, and physiology.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Derivatives : Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate has been used as a versatile intermediate in the synthesis of various hydrazone, pyrazole, and dihydropyridazine derivatives. These derivatives exhibit in vitro biological activity, suggesting potential applications in drug development and chemical research (Ziegler et al., 1988).
Characterization and Crystal Structure : The compound has been characterized through various methods such as elemental analysis, FT-IR, and X-ray diffraction. Understanding its crystal structure aids in the development of new compounds with specific properties (Sapnakumari et al., 2014).
Reactivity with Oximes : The compound's reactivity with different oximes has been studied, resulting in the formation of imidazole and oxadiazine derivatives. This knowledge contributes to organic synthesis, particularly in the creation of complex molecules (Nikolaenkova et al., 2019).
Pharmaceutical Research
Antimicrobial Activity : Derivatives synthesized from the compound have been evaluated for antimicrobial activity against various bacteria and fungi. This area of research is crucial for the development of new antibacterial and antifungal agents (Sarvaiya et al., 2019).
Pharmacological Screening : Studies involving pharmacological screening of derivatives indicate potential medical applications. Such research is fundamental in discovering new drugs and understanding their mechanisms of action (Dey et al., 2022).
Chemical Synthesis and Development
Herbicide Synthesis : The compound has been used in the synthesis of herbicides, showcasing its utility in agricultural chemistry. This application is significant for developing more efficient and environmentally friendly herbicides (Fan et al., 2015).
Novel Reaction Pathways : Research into new reaction pathways involving this compound contributes to the broader field of organic chemistry, aiding in the synthesis of novel compounds and materials (Miyamoto & Matsumoto, 1988).
properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O4/c1-2-20-13(19)12-10(17)7-11(18)16(15-12)9-5-3-8(14)4-6-9/h3-7,17H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYNPOMQPVLCSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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